REACTION_CXSMILES
|
C([O:8][C:9]([CH:11]1[CH2:16][O:15][C:14]([CH3:18])([CH3:17])[CH2:13][N:12]1CC1C=CC=CC=1)=[O:10])C1C=CC=CC=1>CC(O)=O.CO.[OH-].[OH-].[Pd+2]>[CH3:17][C:14]1([CH3:18])[CH2:13][NH:12][CH:11]([C:9]([OH:10])=[O:8])[CH2:16][O:15]1 |f:1.2,3.4.5|
|
Name
|
4-benzyl-6,6-dimethyl-morpholine-3-carboxylic acid benzyl ester
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1N(CC(OC1)(C)C)CC1=CC=CC=C1
|
Name
|
Intermediate 18
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1N(CC(OC1)(C)C)CC1=CC=CC=C1
|
Name
|
AcOH MeOH
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O.CO
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 72 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with hydrogen (balloon)
|
Type
|
ADDITION
|
Details
|
To the resulting gray mixture was added 4 ml of water
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
triturated with EtOAc
|
Type
|
FILTRATION
|
Details
|
The generated white solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(NC1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 559 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:8][C:9]([CH:11]1[CH2:16][O:15][C:14]([CH3:18])([CH3:17])[CH2:13][N:12]1CC1C=CC=CC=1)=[O:10])C1C=CC=CC=1>CC(O)=O.CO.[OH-].[OH-].[Pd+2]>[CH3:17][C:14]1([CH3:18])[CH2:13][NH:12][CH:11]([C:9]([OH:10])=[O:8])[CH2:16][O:15]1 |f:1.2,3.4.5|
|
Name
|
4-benzyl-6,6-dimethyl-morpholine-3-carboxylic acid benzyl ester
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1N(CC(OC1)(C)C)CC1=CC=CC=C1
|
Name
|
Intermediate 18
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1N(CC(OC1)(C)C)CC1=CC=CC=C1
|
Name
|
AcOH MeOH
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O.CO
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 72 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with hydrogen (balloon)
|
Type
|
ADDITION
|
Details
|
To the resulting gray mixture was added 4 ml of water
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
triturated with EtOAc
|
Type
|
FILTRATION
|
Details
|
The generated white solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(NC1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 559 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |